molecular formula C19H18ClNO2 B376402 1-[1-(3-Chlorophenyl)-5-ethoxy-2-methylindol-3-yl]ethanone CAS No. 342383-29-3

1-[1-(3-Chlorophenyl)-5-ethoxy-2-methylindol-3-yl]ethanone

Katalognummer: B376402
CAS-Nummer: 342383-29-3
Molekulargewicht: 327.8g/mol
InChI-Schlüssel: DOLCMKRZEICASR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(3-Chlorophenyl)-5-ethoxy-2-methylindol-3-yl]ethanone is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Eigenschaften

CAS-Nummer

342383-29-3

Molekularformel

C19H18ClNO2

Molekulargewicht

327.8g/mol

IUPAC-Name

1-[1-(3-chlorophenyl)-5-ethoxy-2-methylindol-3-yl]ethanone

InChI

InChI=1S/C19H18ClNO2/c1-4-23-16-8-9-18-17(11-16)19(13(3)22)12(2)21(18)15-7-5-6-14(20)10-15/h5-11H,4H2,1-3H3

InChI-Schlüssel

DOLCMKRZEICASR-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)C3=CC(=CC=C3)Cl

Kanonische SMILES

CCOC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-[1-(3-Chlorophenyl)-5-ethoxy-2-methylindol-3-yl]ethanone involves several steps, typically starting with the preparation of the indole core. Common synthetic routes include the Fischer indole synthesis and the Bartoli indole synthesis . Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring. Industrial production methods may employ continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

1-[1-(3-Chlorophenyl)-5-ethoxy-2-methylindol-3-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.

    Major Products: The major products formed depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-[1-(3-Chlorophenyl)-5-ethoxy-2-methylindol-3-yl]ethanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1-[1-(3-Chlorophenyl)-5-ethoxy-2-methylindol-3-yl]ethanone can be compared to other indole derivatives such as:

These comparisons highlight the uniqueness of 1-[1-(3-Chlorophenyl)-5-ethoxy-2-methylindol-3-yl]ethanone in terms of its specific functional groups and their impact on its properties and applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.